molecular formula C36H50S4 B2477260 5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 514188-77-3

5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene

Cat. No.: B2477260
CAS No.: 514188-77-3
M. Wt: 611.04
InChI Key: IYCHXHNXTBDCNT-UHFFFAOYSA-N
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Description

5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene is a useful research compound. Its molecular formula is C36H50S4 and its molecular weight is 611.04. The purity is usually 95%.
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Scientific Research Applications

Electron Mobility in Field-Effect Transistors

5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene and related compounds have been explored for their potential in field-effect transistors (FETs). Studies reveal high electron mobilities and significant Ion:Ioff current ratios in such devices, marking them as promising materials for electronic applications. For instance, specific derivatives exhibit electron mobilities up to approximately 0.51 and 0.25 cm²/Vs, respectively, in vapor-deposited and solution-cast films (Letizia et al., 2005), (Yoon et al., 2005).

Thermochromic Properties

Research has also highlighted the thermochromic properties of substituted oligothiophenes like this compound. These properties, characterized by temperature-dependent color changes, are attributed to conformational changes in the molecules. Such attributes could be valuable in developing temperature-sensitive materials (Dicesare et al., 1998).

Polymer Synthesis and Characterization

The synthesis and characterization of polymers based on quaterthiophene derivatives have been a subject of study. For example, polymers like poly(3,3'''-didodecyl-2,2':5',2'':5'',2'''-quaterthiophene) have been synthesized, offering insights into their structural and thermal properties, which are crucial for applications in materials science (Bura et al., 2015).

Organic-Inorganic Perovskites

Quaterthiophene derivatives have been incorporated within organic-inorganic perovskite structures, influencing their optical properties. This integration is particularly interesting for the development of new materials with unique photoelectric properties (Mitzi et al., 1999).

Mechanism of Action

Target of Action

The primary target of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the organic field-effect transistors (OFETs). This compound is a p-type organic semiconductor and is used in the fabrication and evaluation of OFETs .

Mode of Action

5,5’‘’-Didecyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: interacts with its targets by acting as an active layer in semiconductors . It is a semiconducting oligomer and can be used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .

Biochemical Pathways

The biochemical pathways affected by 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are primarily related to the operation of organic field-effect transistors (OFETs). The compound’s interaction with these pathways results in changes in the electrical properties of the OFETs .

Pharmacokinetics

The ADME properties of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene Its physical properties such as its solid state at 20 degrees celsius and its molecular weight of 611.04 may influence its bioavailability if it were to be studied in a biological context.

Result of Action

The molecular and cellular effects of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene ’s action are observed in the performance of the OFETs. The compound’s interaction with the OFETs results in changes in the electrical properties of the transistors .

Action Environment

The action, efficacy, and stability of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by environmental factors such as temperature and humidity. For instance, the storage conditions of the compound are frequently reviewed to optimize them . The compound’s solid state at 20 degrees Celsius suggests that it may have different properties at other temperatures.

Properties

IUPAC Name

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50S4/c1-3-5-7-9-11-13-15-17-19-29-21-23-31(37-29)33-25-27-35(39-33)36-28-26-34(40-36)32-24-22-30(38-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCHXHNXTBDCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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